(-)-Isopiperitenone is a monoterpene ketone notable for its role in the biosynthesis of various essential oils, particularly in peppermint (Mentha × piperita). It is characterized by its unique structure and chemical properties, which contribute to its applications in flavoring and fragrance industries.
This compound is primarily derived from peppermint oil, where it is produced through the enzymatic oxidation of (-)-trans-isopiperitenol. The essential oil of peppermint contains a complex mixture of monoterpenes, and (-)-isopiperitenone plays a critical role in the metabolic pathways that lead to the formation of other significant compounds such as menthol and pulegone .
(-)-Isopiperitenone belongs to the class of monoterpenes, which are hydrocarbons consisting of two isoprene units. It is specifically classified as an α,β-unsaturated ketone due to the presence of a carbonyl group adjacent to a double bond, which significantly influences its reactivity and biological activity.
The synthesis of (-)-isopiperitenone can be achieved through various methods, primarily focusing on the oxidation of (-)-trans-isopiperitenol. The process typically involves the following steps:
The enzymatic oxidation process involves specific conditions such as pH optimization and temperature control to maximize enzyme activity. For instance, the optimal pH for isopiperitenol dehydrogenase activity has been found to be around 10 .
The molecular formula of (-)-isopiperitenone is , with a molecular weight of approximately 150.22 g/mol. Its structure features a cyclohexene ring with a carbonyl group at the 1-position and an exocyclic double bond at the 4-position.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm its structure, revealing characteristic chemical shifts that correspond to its functional groups .
(-)-Isopiperitenone participates in several chemical reactions due to its unsaturated ketone structure:
The mechanism by which (-)-isopiperitenone exerts its effects primarily involves its interaction with biological systems through metabolic pathways:
Studies indicate that jasmonic acid may regulate the biotransformation processes involving (-)-isopiperitenone, influencing the production of specific metabolites in response to environmental stimuli.
Relevant analyses such as Infrared Spectroscopy (IR) can provide insights into functional groups present in the molecule, aiding in characterization efforts .
(-)-Isopiperitenone has several applications across different fields:
Research continues into optimizing its production through biotechnological means, enhancing both yield and sustainability in obtaining this valuable compound from natural sources .
(-)-Isopiperitenone is a monoterpenoid ketone with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Its core structure consists of a cyclohexenone ring substituted with a methyl group at C3 and an isopropenyl group at C6. The stereogenic center at C6 confers chirality, with the naturally occurring enantiomer designated as the (6R)-configuration [1] [6]. This absolute configuration critically influences its biological interactions and odor properties. Key stereochemical identifiers include:
| Identifier Type | Value |
|---|---|
| IUPAC Name | (6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one |
| ChEBI ID | CHEBI:15408 |
| InChI | InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m1/s1 |
| Enantiomeric Pair | (+)-isopiperitenone (CHEBI:6041) |
The (R)-configuration enables specific binding to olfactory receptors, contributing to its minty-herbal aroma profile [1] [5].
(-)-Isopiperitenone is an oily liquid at room temperature with distinctive physical properties essential for its function in volatile oils:
Vapor Pressure: 0.072 mmHg at 25°C [5].
Table 2: Experimental vs. Predicted Physicochemical Properties
| Property | Experimental Value | Predicted/Estimated Value | Source |
|---|---|---|---|
| Boiling Point | 228–229°C (760 mm Hg) | - | [4] [5] |
| Density | - | 0.940 ± 0.06 g/cm³ | [4] |
| Water Solubility | 182.1 mg/L @ 25°C | - | [5] |
| logP | - | 2.30–2.41 | [4] [6] |
| Flash Point | 91.1°C (196°F) | - | [5] |
(-)-Isopiperitenone is systematically classified within the ChEBI Ontology as a p-menthadien-3-one, a subclass of menthane monoterpenoids. Its taxonomic hierarchy is:
The IUPAC nomenclature prioritizes the ketone functional group and stereodescriptor:
| Source | Synonym Used |
|---|---|
| ChEBI | (-)-(4R)-Isopiperitenone |
| NIST | 3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-one |
| ChemicalBook | p-Mentha-1,8-diene-3-one |
| LIPID MAPS | LMPR0102090009 |
| KEGG COMPOUND | C02485 |
This compound’s classification underscores its biosynthetic origin in plants via the terpenoid pathway, where it functions as a volatile oil component [1] [6].
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9